3-Phenyl-4-hydroxyacetophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(4-hydroxy-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
AMFTZOWKUIPGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 4 Hydroxyacetophenone and Its Analogues
Established Synthetic Pathways for 3-Phenyl-4-hydroxyacetophenone
The traditional synthesis of this compound is typically not a single-step process but rather a multi-step sequence. These methods often rely on the formation of a key intermediate, 4-hydroxyacetophenone, which is then further functionalized to introduce the phenyl group at the desired position.
Multi-Step Approaches and Reaction Sequences
A common multi-step approach begins with the synthesis of 4-hydroxyacetophenone. One of the most well-known methods for this is the Fries rearrangement of phenyl acetate (B1210297). google.comchemicalbook.com This reaction involves the isomerization of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. chemicalbook.com
The general sequence can be outlined as follows:
Esterification of Phenol (B47542): Phenol is first acetylated to form phenyl acetate.
Fries Rearrangement: Phenyl acetate is then rearranged to produce a mixture of ortho- and para-isomers (2-hydroxyacetophenone and 4-hydroxyacetophenone). The para-isomer, 4-hydroxyacetophenone, is the desired intermediate.
Halogenation: To introduce a handle for the subsequent coupling reaction, 4-hydroxyacetophenone is halogenated at the 3-position. Bromination is a common choice.
Cross-Coupling: The resulting 3-halo-4-hydroxyacetophenone undergoes a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling, with a phenyl-containing organometallic reagent to form the final product, this compound. researchgate.netresearchgate.net
Role of Key Intermediates (e.g., 4-hydroxyacetophenone in derivatization)
4-Hydroxyacetophenone is a pivotal intermediate in the synthesis of this compound and its analogues. google.comresearchgate.net Its synthesis from phenol via Friedel-Crafts acylation or Fries rearrangement is a well-documented process. google.com Once obtained, the hydroxyl and acetyl groups on the aromatic ring of 4-hydroxyacetophenone direct subsequent electrophilic substitution reactions. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. Since the para- position is blocked by the acetyl group, electrophilic substitution, such as halogenation, preferentially occurs at the positions ortho to the hydroxyl group (positions 3 and 5).
The derivatization of this intermediate is crucial. For instance, the synthesis of 4'-alkyl-2'-hydroxyacetophenones has been successfully achieved through the Suzuki cross-coupling of 4'-bromo-2'-hydroxyacetophenone with alkyl(trifluoro)borates. researchgate.net This demonstrates the utility of a halogenated hydroxyacetophenone intermediate for introducing various substituents via cross-coupling reactions.
Conventional Reaction Conditions and Reagents
The synthesis of the 4-hydroxyacetophenone intermediate often employs strong Lewis acids and specific solvents. The Fries rearrangement, for example, is traditionally carried out using stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The reaction conditions, such as temperature and solvent, can be adjusted to favor the formation of the desired para-isomer.
| Reaction Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Fries Rearrangement | Phenyl acetate, Aluminum chloride (AlCl₃) | Carbon disulfide, Nitrobenzene | 60-165 | Varies |
| Friedel-Crafts Acylation | Phenol, Acetic anhydride/Acetyl chloride, Lewis Acid (e.g., AlCl₃) | Carbon disulfide | Room Temp. | High |
| Halogenation | 4-hydroxyacetophenone, Bromine (Br₂) | Acetic Acid | Room Temp. | Good |
| Cross-Coupling | 3-Bromo-4-hydroxyacetophenone, Phenylboronic acid, Palladium catalyst, Base | Toluene, Water | 80-110 | Good |
Novel and Advanced Synthetic Strategies
More recent synthetic strategies focus on improving efficiency, selectivity, and environmental compatibility. These methods often utilize advanced catalytic systems to achieve the desired transformations under milder conditions.
Catalytic Methods for this compound Formation
Modern cross-coupling reactions are central to the novel synthesis of this compound. These reactions, catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.org
Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by reacting an organoboron compound (e.g., phenylboronic acid) with an organic halide (e.g., 3-bromo-4-hydroxyacetophenone) in the presence of a palladium catalyst and a base. acs.orglibretexts.org This reaction is widely used for synthesizing biaryl compounds and is tolerant of various functional groups, making it suitable for complex molecules. acs.org An aqueous Suzuki-Miyaura cross-coupling has been developed, offering a greener alternative. acs.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org Large-scale applications of the Negishi coupling have been demonstrated in the synthesis of pharmaceutical intermediates. researchgate.net
Chan-Lam Coupling: This copper-catalyzed reaction forms aryl-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. organic-chemistry.orgwikipedia.org While primarily used for C-N and C-O bond formation, advancements in cross-coupling chemistry continue to expand its scope. organic-chemistry.orgwikipedia.orgyoutube.com
The general scheme for a catalytic cross-coupling approach is as follows:
Regioselective and Chemoselective Syntheses
Achieving regioselectivity is critical in the synthesis of this compound to ensure the phenyl group is introduced at the correct position on the aromatic ring. The directing effects of the hydroxyl and acetyl groups on the 4-hydroxyacetophenone intermediate play a key role in controlling the position of halogenation, thus setting the stage for a regioselective cross-coupling reaction.
| Coupling Reaction | Catalyst | Organometallic Reagent | Organic Halide/Triflate | Key Advantages |
| Suzuki-Miyaura | Palladium(0) complexes | Arylboronic acid | Aryl halide/triflate | High functional group tolerance, mild conditions, commercially available reagents. libretexts.orgacs.org |
| Negishi | Nickel or Palladium complexes | Organozinc compound | Aryl halide/triflate | High reactivity, broad scope including sp³ carbons. wikipedia.orgorganic-chemistry.org |
| Chan-Lam | Copper(II) complexes | Arylboronic acid | Phenol (for C-O coupling) | Can be run in air, room temperature conditions for some substrates. organic-chemistry.orgwikipedia.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of hydroxyaryl ketones, including this compound, focuses on reducing the environmental impact of chemical processes. Traditional methods like the Fries rearrangement often employ hazardous Lewis acids such as aluminum chloride (AlCl₃) and corrosive protic acids, which generate significant amounts of toxic waste upon quenching. researchgate.net
In contrast, green approaches aim to replace these hazardous reagents with more environmentally benign alternatives. One such approach is the use of solid, biodegradable acid catalysts like p-toluenesulfonic acid (PTSA) for the Fries rearrangement of phenyl esters. researchgate.net This catalyst has demonstrated high conversion and selectivity, comparable to traditional Lewis acids, but with a lower environmental impact as it is biodegradable and easier to handle. researchgate.net Another key principle is the use of solvent-free or solvent-minimized reaction conditions. Mechanochemical methods, such as ball milling and twin-screw extrusion, represent a significant advancement in this area. chemrxiv.org These techniques can lead to quantitative conversion in significantly reduced reaction times and completely avoid the use of solvents, directly addressing the goals of waste reduction and energy efficiency. chemrxiv.org For instance, the mechanochemical Fries rearrangement of phenyl acetate has been shown to produce p-hydroxyacetophenone with high conversion and offers the ability to manipulate isomer ratios. chemrxiv.org
The use of safer solvents is another cornerstone of green synthesis. Research into palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, has demonstrated the feasibility of using water as a reaction solvent. acs.orgacs.org This not only reduces the reliance on volatile organic compounds but also simplifies product isolation. acs.org
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in drastically reduced timeframes compared to conventional heating methods. mdpi.comresearchgate.net This technology is highly applicable to the synthesis of this compound and its analogues.
One relevant application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for creating carbon-carbon bonds in biphenyl (B1667301) systems. sigmaaldrich.comlibretexts.org Microwave irradiation can be used to efficiently synthesize 5-phenyl-2-hydroxyacetophenone derivatives by coupling a boronic acid with a halogenated acetophenone (B1666503). sigmaaldrich.comauthenticus.pt This method highlights the potential for rapidly generating a library of phenylacetophenone derivatives. sigmaaldrich.com
Another example is the microwave-assisted demethylation of methoxy-substituted acetophenones to yield the corresponding hydroxyacetophenones. For instance, 3'-methoxyacetophenone (B145981) can be converted to 3'-hydroxyacetophenone (B363920) with a high yield (approximately 94%) using an ionic liquid under microwave irradiation. chemicalbook.com Similarly, the synthesis of (4-hydroxy phenyl) 3-oxo butanoate has been achieved via a microwave-assisted reaction of hydroquinone (B1673460) and ethyl acetoacetate (B1235776) with montmorillonite (B579905) K10 clay, reaching completion in 20 minutes with a 65% yield. mdpi.com These examples demonstrate the versatility and efficiency of microwave-assisted synthesis for key transformations required to build molecules like this compound.
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Demethylation | 3'-Methoxyacetophenone | Ionic liquid, Microwave | 3'-Hydroxyacetophenone | ~94% | chemicalbook.com |
| Condensation | Hydroquinone, Ethyl acetoacetate | Montmorillonite K10, Microwave (180W, 20 min) | (4-hydroxy phenyl) 3-oxo butanoate | 65% | mdpi.com |
| Suzuki Coupling | 4′-bromo-2′-hydroxyacetophenone, Alkyl(trifluoro)borates | Pd(OAc)₂, RuPhos, NaOH, Microwave | 4′-Alkyl-2′-hydroxyacetophenones | - | researchgate.net |
Biotransformation and Biotechnological Production Approaches
Biotechnological methods offer a sustainable and highly selective alternative to traditional chemical synthesis for producing aromatic compounds. These approaches leverage the catalytic power of enzymes and the metabolic machinery of microorganisms.
Enzyme-Catalyzed Synthesis (e.g., monooxygenases)
Enzyme-catalyzed reactions, particularly those involving monooxygenases, are highly promising for the specific synthesis of hydroxylated aromatic compounds. Monooxygenases are enzymes that can introduce a single oxygen atom into a substrate, a reaction that can be difficult to achieve with high selectivity using conventional chemistry.
A key enzyme class for this purpose is the flavin-dependent monooxygenases. For example, 4-hydroxyacetophenone monooxygenase (HAPMO), found in bacteria like Pseudomonas fluorescens and Pseudomonas putida, catalyzes the Baeyer-Villiger oxidation of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate. nih.gov This enzyme is specific for NADPH as an electron donor and contains a tightly bound FAD cofactor. nih.gov
For the synthesis of this compound, an enzyme capable of ortho-hydroxylation would be required. 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) is a two-component flavin-dependent monooxygenase that specifically hydroxylates the ortho-position (C3) of various phenolic compounds. nih.govnih.gov This enzyme, found in bacteria, could potentially convert a precursor like p-hydroxyphenylacetophenone into the desired this compound, provided the enzyme accepts the phenyl-substituted substrate. The 4HPA3H system consists of an oxygenase component and a reductase component, which delivers the necessary reduced flavin cofactor for the hydroxylation reaction. nih.govnih.gov The broad substrate spectrum of some monooxygenases suggests that enzyme engineering could be employed to tailor their activity towards specific, non-natural substrates.
| Enzyme | Source Organism | Reaction Type | Substrate(s) | Product | Reference |
| 4-hydroxyacetophenone monooxygenase (HAPMO) | Pseudomonas putida JD1 | Baeyer-Villiger oxidation | 4-hydroxyacetophenone, NADPH, O₂ | 4-hydroxyphenyl acetate | nih.gov |
| 4-hydroxyacetophenone monooxygenase (HAPMO) | Pseudomonas fluorescens ACB | Baeyer-Villiger oxidation | Acetophenones, NADPH, O₂ | Phenyl acetates | |
| 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) | Bacteria | o-hydroxylation | 4-hydroxyphenylacetate, NADH, O₂ | 3,4-dihydroxyphenylacetate | nih.govnih.gov |
Microbial Fermentation and Engineered Pathways (e.g., E. coli)
Metabolic engineering of microorganisms like Escherichia coli provides a powerful platform for the de novo production of valuable chemicals from simple carbon sources like glucose. nih.govnih.govkoreascience.kr While direct microbial production of this compound has not been extensively reported, pathways for closely related compounds serve as a blueprint.
For instance, engineered E. coli has been successfully used to produce ρ-hydroxyacetophenone (p-HAP). nih.govnih.govkoreascience.kr In one study, E. coli was engineered to express a 1-(4-hydroxyphenyl)-ethanol dehydrogenase, which converts a precursor alcohol to p-HAP. nih.govnih.gov This whole-cell biotransformation approach avoids the use of harsh chemicals and difficult separation processes associated with traditional synthesis. nih.govnih.govkoreascience.kr
To produce this compound, a synthetic metabolic pathway could be designed in E. coli. This would likely start from the central shikimate pathway, which produces aromatic amino acids like L-phenylalanine. researchgate.net The pathway could be engineered to synthesize a 4-hydroxyphenyl intermediate, followed by a phenylation step and subsequent acetylation. Alternatively, an engineered pathway could produce 4-hydroxyacetophenone, which is then subjected to a specific phenylation or hydroxylation step catalyzed by an introduced enzyme, such as a tailored monooxygenase. nih.govnih.gov The optimization of such pathways often involves balancing the expression of heterologous genes, enhancing precursor supply through chromosomal engineering, and optimizing fermentation conditions. nih.govresearchgate.net
| Organism | Engineered Pathway | Product | Titer/Yield | Reference |
| Escherichia coli | Expression of 1-(4-hydroxyphenyl)-ethanol dehydrogenase | ρ-Hydroxyacetophenone | 1583.19 ± 44.34 mg/L in 24h | nih.govnih.gov |
| Escherichia coli | Synthetic para-amino-L-phenylalanine pathway + fungal Ehrlich pathway | para-amino-phenylethanol (PAPE) | 2.8 g/L | frontiersin.org |
| Escherichia coli | Synthetic para-amino-L-phenylalanine pathway + fungal Ehrlich pathway | para-amino-phenylacetic acid (4-APA) | 2.7 g/L | frontiersin.org |
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound is critical for both chemical and biotechnological production routes.
In chemical synthesis, such as the Fries rearrangement, reaction conditions play a crucial role. For the synthesis of hydroxyacetophenones, temperature is a key factor in controlling the regioselectivity between the ortho and para isomers. wikipedia.orgbyjus.compw.live Lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho isomer. wikipedia.orgpw.live The choice and molar ratio of the catalyst, such as hydrogen fluoride (B91410) or AlCl₃, and the reaction time are also critical parameters that must be optimized to maximize the conversion of the starting material and the selectivity towards the desired product. epo.orggoogle.com For example, in the synthesis of 4-hydroxyacetophenone using hydrogen fluoride, adjusting the molar equivalents of the catalyst and the reaction time can significantly impact phenol conversion and product selectivity. epo.orggoogle.com Subsequent purification often involves extraction and crystallization or chromatography to isolate the product of high purity. epo.org
In biotechnological production using engineered microbes, optimization focuses on both genetic and process parameters. Orthogonal testing is a common method to determine the optimal conditions for biotransformation. nih.govnih.gov Factors such as substrate concentration, inducer (e.g., IPTG) concentration, induction temperature, and transformation temperature are systematically varied to maximize product yield. nih.govnih.govkoreascience.kr For example, in the production of ρ-hydroxyacetophenone by engineered E. coli, the optimal conditions were found to be a substrate concentration of 40 mmol/L, an IPTG concentration of 0.1 mmol/L, an induction temperature of 25°C, and a transformation temperature of 35°C. nih.govnih.gov Further optimization of the transformation time is also necessary, as product accumulation can eventually inhibit cell growth and limit the final titer. nih.govnih.govkoreascience.kr
| Method | Parameter for Optimization | Effect on Yield/Purity | Example Compound | Reference |
| Fries Rearrangement | Temperature | Controls ortho/para selectivity | p-Hydroxyacetophenone | wikipedia.orgpw.live |
| Fries Rearrangement | Catalyst Molar Ratio (HF) | Affects conversion and selectivity | 4-Hydroxyacetophenone | epo.orggoogle.com |
| Fries Rearrangement | Reaction Time | Influences conversion and by-product formation | 4-Hydroxyacetophenone | epo.orggoogle.com |
| Microbial Biotransformation | Substrate Concentration | High concentrations can be inhibitory | ρ-Hydroxyacetophenone | nih.govnih.gov |
| Microbial Biotransformation | Induction Temperature/Time | Affects enzyme expression and activity | ρ-Hydroxyacetophenone | nih.govnih.gov |
| Microbial Biotransformation | Transformation Temperature | Impacts enzyme stability and reaction rate | ρ-Hydroxyacetophenone | nih.govnih.gov |
Chemical Reactivity and Transformation of 3 Phenyl 4 Hydroxyacetophenone
Electrophilic and Nucleophilic Substitution Reactions
The phenolic ring of 3-Phenyl-4-hydroxyacetophenone is highly activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group. This directs incoming electrophiles primarily to the positions ortho and para to it. The position para to the hydroxyl group is occupied by the acetyl group. The position ortho to the hydroxyl group (C5) is the most likely site for electrophilic attack. The acetyl group, being electron-wasting, deactivates the ring and directs substitution to the meta position (C5), reinforcing the directing effect of the hydroxyl group.
Halogenation, such as iodination, is a typical electrophilic aromatic substitution reaction for hydroxyacetophenones. The rate-determining step in such reactions is the formation of the sigma complex intermediate. quizlet.com
Nucleophilic aromatic substitution on the unmodified ring is generally difficult as it requires strong electron-withdrawing groups (like nitro groups) at ortho or para positions to stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org Since this compound lacks such strong deactivating groups, it is generally resistant to this type of substitution under standard conditions. libretexts.orgchegg.com
Carbonyl Group Transformations (e.g., Baeyer-Villiger oxidation)
The acetyl group's carbonyl moiety is a key site for various transformations, most notably the Baeyer-Villiger oxidation. This reaction converts ketones into esters through treatment with peroxyacids (like m-CPBA) or other peroxides. sigmaaldrich.comwikipedia.orgnih.gov For aryl ketones, the reaction involves the oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. organic-chemistry.org
In the case of acetophenones, the migratory aptitude of the attached groups determines the product. The general order of migratory preference is tertiary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For 4-hydroxyacetophenone, this means the aryl group preferentially migrates, leading to the formation of 4-hydroxyphenyl acetate (B1210297). nih.govnih.gov This transformation has been demonstrated enzymatically using a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida, which converts 4-hydroxyacetophenone into 4-hydroxyphenyl acetate with the consumption of oxygen and NADPH. nih.govnih.govresearchgate.net This enzyme can also act on other aryl ketones like acetophenone (B1666503) and 4-hydroxypropiophenone. nih.govnih.gov
| Substrate | Oxidizing Agent/Catalyst | Product | Reference |
| 4-Hydroxyacetophenone | 4-Hydroxyacetophenone monooxygenase (BVMO) | 4-Hydroxyphenyl acetate | nih.govnih.gov |
| Acetophenone | Arylketone monooxygenase | Phenyl acetate | nih.gov |
| 4-Hydroxypropiophenone | 4-Hydroxyacetophenone monooxygenase (BVMO) | 4-Hydroxyphenyl propionate | nih.gov |
| Cyclic Ketones | m-CPBA, Peroxyacids | Lactones | sigmaaldrich.comwikipedia.orgnih.gov |
This table presents examples of Baeyer-Villiger oxidation on acetophenone and related structures.
Hydroxyl Group Functionalization and Derivatization
The phenolic hydroxyl group is readily functionalized, allowing for the synthesis of a wide array of derivatives. These reactions typically involve converting the hydroxyl group into an ether or an ester.
Esterification: The hydroxyl group can be acylated using reagents like acyl chlorides (e.g., benzoyl chloride) or anhydrides in the presence of a base. libretexts.org This converts the phenol (B47542) into a phenyl ester.
Etherification: The formation of ethers can be achieved under various conditions, such as the Williamson ether synthesis, which involves deprotonating the phenol to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide.
These derivatization strategies are fundamental in modifying the properties of phenolic compounds. nih.govgreyhoundchrom.com For instance, derivatization is often employed as a pre-column technique in chromatography to enhance the detection and separation of analytes containing hydroxyl groups. rsc.orgsemanticscholar.org
Redox Chemistry and Associated Mechanisms
The redox chemistry of this compound involves both the acetyl and hydroxyl groups.
Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This transformation is analogous to the Luche reduction, where chemoselective reduction of a carbonyl can be achieved in the presence of other reducible functional groups. nih.gov
Oxidation: The phenolic hydroxyl group can undergo oxidation, though this can lead to complex mixtures or polymerization unless carefully controlled. The Baeyer-Villiger reaction, discussed previously, is a key oxidative transformation of the ketone function. nih.gov Furthermore, certain enzymes, known as Baeyer-Villiger monooxygenases (BVMOs), utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and NADPH to catalyze this oxidation in biological systems. wikipedia.orgnih.gov
Rearrangement Reactions and Mechanistic Insights
While this compound is often a product of rearrangement reactions, its derivatives can undergo further rearrangements. A key example is the Beckmann rearrangement, which transforms an oxime into an amide. masterorganicchemistry.com The oxime of this compound, formed by reacting the ketone with hydroxylamine, can be subjected to acidic conditions (e.g., H₂SO₄, PCl₅) to initiate the rearrangement. The reaction proceeds by converting the oxime's hydroxyl into a good leaving group, followed by the migration of one of the groups attached to the original carbonyl carbon to the nitrogen atom. masterorganicchemistry.com
Another relevant reaction is the Fries rearrangement, which is the acid-catalyzed conversion of a phenyl ester to a hydroxyaryl ketone. doubtnut.com While this is typically used to synthesize hydroxyacetophenones, understanding its mechanism provides insight into the stability and interconversion of these structures. chemrxiv.orgscribd.com The reaction of phenyl acetate with a Lewis acid like aluminum chloride yields a mixture of ortho- and para-hydroxyacetophenone. doubtnut.comchemrxiv.org
Formation of Derived Chemical Species
This compound is a valuable starting material for synthesizing various classes of compounds, including Mannich bases, chalcones, and hydrazones.
Mannich Bases: These are β-amino-ketones formed through the Mannich reaction, a three-component condensation of an active hydrogen compound (the acetophenone), formaldehyde, and a primary or secondary amine. nih.govresearchgate.netroyalsocietypublishing.org For phenolic ketones like 4-hydroxyacetophenone, the reaction involves aminomethylation, which typically occurs at the activated position ortho to the hydroxyl group. nih.gov The resulting Mannich bases are important pharmacophores and synthetic intermediates. mdpi.comnih.gov
Chalcones: These are α,β-unsaturated ketones that form the central core of many biologically important compounds. nih.govjetir.org They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. scialert.netnih.gov The reaction involves the enolate of this compound attacking the carbonyl carbon of a benzaldehyde (B42025) derivative, followed by dehydration to yield the chalcone (B49325). researchgate.net High yields (93-97%) have been reported for the synthesis of chalcones from hydroxyacetophenones and various benzaldehydes using potassium hydroxide (B78521) as a catalyst. nih.gov
| Acetophenone Reactant | Aldehyde Reactant | Base/Catalyst | Product Class | Reference |
| 4-Hydroxyacetophenone | Benzaldehyde derivatives | KOH | Chalcones | scialert.netnih.gov |
| o-Hydroxyacetophenone | Substituted benzaldehydes | NaOH | Chalcones | researchgate.net |
| Acetophenone | Benzaldehyde | NaOH | Chalcone | jetir.org |
| 4-Hydroxyacetophenone | Veratraldehyde | KOH | Chalcone (97% yield) | nih.gov |
This table illustrates the synthesis of chalcones from various acetophenones and aldehydes.
Hydrazones: The carbonyl group of this compound readily reacts with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) to form hydrazones. wikipedia.orgorgsyn.org The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. rsc.org Hydrazones are stable compounds and serve as important intermediates in further reactions, such as the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. wikipedia.orgrsc.org The synthesis of hydrazones from acetophenones with reagents like benzoylhydrazone and phenylhydrazine (B124118) has been well-documented. nih.govorganic-chemistry.org
Advanced Spectroscopic and Crystallographic Characterization of 3 Phenyl 4 Hydroxyacetophenone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of 3-Phenyl-4-hydroxyacetophenone and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the proton and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum of acetophenone (B1666503) derivatives provides crucial information about the number of different types of protons and their neighboring environments. For instance, in a typical ¹H NMR spectrum of a hydroxyacetophenone, distinct signals are observed for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons are influenced by the position of the hydroxyl and acetyl substituents on the phenyl ring. For example, in 4'-hydroxyacetophenone (B195518), the aromatic protons appear as doublets, while in 3'-hydroxyacetophenone (B363920), a more complex splitting pattern is observed. chemicalbook.comchemicalbook.com The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the acetyl group typically resonate as a sharp singlet in the upfield region of the spectrum. rsc.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the case of this compound, the spectrum would show signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon of the acetyl group. rsc.orgnih.gov The chemical shift of the carbonyl carbon is characteristically found in the downfield region. The positions of the signals for the aromatic carbons are indicative of the substitution pattern on the phenyl ring.
Interactive Data Table: ¹H and ¹³C NMR Data for Representative Acetophenone Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 4-Hydroxyacetophenone | CDCl₃ | 7.91 (d), 6.97 (d), 2.60 (s) | 198.6, 161.6, 131.3, 129.6, 115.6, 26.4 |
| 3-Hydroxyacetophenone | DMSO-d₆ | 7.49-7.46 (m), 7.32-7.28 (m), 7.10-7.07 (m), 2.58 (s) | 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8 |
| 2-Fluorobiphenyl-4-ol | DMSO-d₆ | 9.99 (d), 7.50-7.42 (m), 7.36-7.31 (m), 6.74-6.63 (m) | Not specified |
Data sourced from references chemicalbook.comchemicalbook.comrsc.org. Note: 'd' denotes a doublet, 'm' denotes a multiplet, and 's' denotes a singlet.
To further resolve structural ambiguities and confirm connectivities, a variety of 2D NMR experiments are utilized. youtube.comsdsu.eduscribd.comcolumbia.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for assigning the signals of the aromatic protons in substituted phenyl rings by tracing the coupling network. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon resonances for all protonated carbons. sdsu.educolumbia.edu
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound and its derivatives. nih.gov This high accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in the molecular formula of the analyte.
In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure and can be used to elucidate its connectivity. For acetophenone derivatives, common fragmentation pathways involve the cleavage of the bond between the acetyl group and the phenyl ring, leading to the formation of characteristic fragment ions. The analysis of these fragmentation patterns can help to confirm the substitution pattern on the aromatic ring. slu.se For instance, the fragmentation of 3-nitrophenylhydrazine (B1228671) derivatives of carboxylic acids shows characteristic neutral losses. slu.se
Interactive Data Table: Key Mass Spectrometry Fragments for Acetophenone Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| 4'-Hydroxyacetophenone | Not specified | 136 | 121, 93, 65 |
| 3-Nitrophenylhydrazine derivative of a dicarboxylic acid | Negative ESI | Varies | [M-H]⁻, [M-H-CO₂]⁻, [M-H-2CO₂]⁻ |
Data sourced from references slu.sechemicalbook.com.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govcore.ac.uknih.gov The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational transitions within the molecule, such as stretching and bending of bonds.
The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands that can be assigned to specific functional groups.
O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group (O-H) stretching vibration. researchgate.netresearchgate.net
C=O Stretching: A strong, sharp absorption band in the IR spectrum, usually between 1650 and 1700 cm⁻¹, is indicative of the carbonyl group (C=O) stretching vibration of the acetyl group. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group appears in the region of 1200-1300 cm⁻¹. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to aid in the assignment of vibrational modes. nih.govnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for Hydroxyacetophenones
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| O-H Stretch | 3200 - 3600 | researchgate.netresearchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |
| C=O Stretch | 1650 - 1700 | researchgate.net |
| Aromatic C=C Stretch | 1400 - 1600 | researchgate.net |
| C-O Stretch | 1200 - 1300 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within molecules. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most common transitions are from π bonding orbitals and non-bonding (n) orbitals to π anti-bonding (π*) orbitals. libretexts.org
For aromatic ketones like 4'-hydroxyacetophenone, a simpler, non-phenylated analog, the UV-Vis spectrum is influenced by both the carbonyl group and the hydroxyl-substituted aromatic ring. The electronic transitions observed are typically π → π* and n → π. The n → π transitions, which involve the non-bonding electrons of the oxygen atom in the carbonyl group, are generally weaker and occur at longer wavelengths (around 280-290 nm). The π → π* transitions are more intense and occur at shorter wavelengths.
The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, increasing conjugation in a molecule, such as by adding more double bonds, shifts the absorption maximum (λmax) to longer wavelengths. libretexts.org The UV spectrum of 4'-hydroxyacetophenone shows characteristic absorption maxima that can be influenced by pH, as the deprotonation of the phenolic hydroxyl group alters the electronic structure of the molecule. researchgate.net
Derivatives of hydroxyacetophenone also exhibit distinct UV-Vis spectra. For example, the absorption spectra of various substituted trihydroxyacetophenones show notable differences in their absorption maxima, highlighting the effect of substituent groups on the electronic transitions. fordham.edu
Table 1: UV Absorption Maxima for Selected Acetophenone Derivatives
| Compound | λmax (nm) | Reference |
|---|---|---|
| 2,4-(OH)₂-5-OCH₃-acetophenone | 350, 276, 239 | fordham.edu |
| 2-OH,4,5-(OCH₃)₂-acetophenone | 342, 275, 237 | fordham.edu |
| 2,4,5-(OCH₃)₃-acetophenone | 325, 268, 232 | fordham.edu |
| 2,4,5-(OAc)₃-acetophenone | 342, 281, 242 | fordham.edu |
| 2,3,5-(OCH₃)₃-acetophenone | 313 | fordham.edu |
| 2,4,5-trihydroxyacetophenone | 345, 280 | fordham.edu |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information about crystal structure, polymorphism, and crystal phase.
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be determined. This technique is crucial for understanding the solid-state conformation of molecules and how they pack together.
For instance, a study on two polymorphs of 4'-hydroxyacetophenone revealed their distinct crystal structures. acs.org Form I is monoclinic (space group P2₁/c) with one molecule in the asymmetric unit (Z' = 1), while Form II is orthorhombic (P2₁2₁2₁) with Z' = 2. acs.org These differences in crystal packing arise from different conformations of the hydroxyl and acetyl groups. acs.org Such detailed structural information is vital for understanding the physical properties of the solid material.
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. researchgate.net Unlike single-crystal XRD, PXRD can be performed on polycrystalline powders, which is often how drug substances are isolated. units.it Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. researchgate.net
PXRD is particularly valuable for studying polymorphism, the ability of a compound to exist in more than one crystalline form. units.it Different polymorphs of a compound can have different physical properties, and PXRD is a primary tool for identifying and distinguishing between them. For example, the two polymorphs of 4'-hydroxyacetophenone exhibit different PXRD patterns, allowing for their differentiation. acs.org
The technique is also used for qualitative and quantitative phase analysis of mixtures, to determine the degree of crystallinity, and to study phase transitions as a function of temperature or other variables. researchgate.netunits.it The reliability and speed of PXRD make it an indispensable tool in pharmaceutical development and quality control. marshall.edu
Table 2: Crystallographic Data for 4'-Hydroxyacetophenone Polymorphs
| Property | Form I | Form II | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | acs.org |
| Space Group | P2₁/c | P2₁2₁2₁ | acs.org |
Other Advanced Spectroscopic Methods (e.g., Emission and Picosecond Spectroscopy)
Beyond UV-Vis and XRD, other advanced spectroscopic techniques provide deeper insights into the dynamic processes of excited states in molecules like this compound and its derivatives.
Emission spectroscopy, including fluorescence and phosphorescence, studies the light emitted by a molecule after it has been excited by absorbing light. These techniques can provide information about the lifetime of excited states and the pathways of energy dissipation.
Picosecond spectroscopy involves the use of ultra-short laser pulses to study very fast molecular processes that occur on the picosecond (10⁻¹² s) timescale. This is particularly useful for investigating phenomena such as excited-state intramolecular proton transfer (ESIPT), which is a known process in o-hydroxyacetophenone derivatives. acs.org Studies on o-hydroxybenzaldehyde and o-hydroxyacetophenone using emission and picosecond spectroscopy have helped to elucidate the dynamics of their excited states. acs.org These advanced methods are crucial for understanding the photochemical and photophysical properties of these compounds.
Computational and Theoretical Studies on 3 Phenyl 4 Hydroxyacetophenone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and derive numerous properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the more complex many-electron wave function. It offers a good balance between accuracy and computational cost.
DFT studies are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For the related compound 4'-hydroxyacetophenone (B195518) (HAP), DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to investigate its molecular conformations. researchgate.netacs.org These studies indicated that the most stable conformation of an isolated HAP molecule corresponds to that found in its most stable crystalline form (polymorph II) at ambient temperature. researchgate.netacs.org Such calculations for 3-Phenyl-4-hydroxyacetophenone would similarly predict its lowest energy conformation, considering the rotational freedom of the phenyl group and the acetyl and hydroxyl moieties. The results would include optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Table 1: Illustrative Data from DFT Calculations on Molecular Conformations (Note: This table illustrates the type of data obtained from DFT studies, using findings for the related 4'-hydroxyacetophenone as an example.)
| Parameter | Conformation (HAP) | Relative Energy (kJ/mol) | Source |
| OH and C(O)H substituents | Z conformation (found in polymorphs) | 0 | researchgate.net |
| OH and C(O)H substituents | E conformation | +0.4 | researchgate.net |
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich phenyl and hydroxyl-substituted aromatic ring, while the LUMO might be centered on the acetyl group and the biphenyl (B1667301) system. The calculated energy gap would provide a quantitative measure of its reactivity.
Table 2: Representative Data from HOMO-LUMO Analysis (Note: The following data is illustrative of typical results from such an analysis and is not specific to this compound.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. chemrxiv.org The MEP map helps to visualize the charge distribution and identify regions that are rich or poor in electrons.
Different values of the electrostatic potential are represented by different colors:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. nih.gov
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as these are highly electronegative and represent sites for hydrogen bonding and electrophilic interaction. tandfonline.com A region of high positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. chemrxiv.org This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Polymorphism
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on conformational changes, molecular aggregation, and the stability of different crystalline forms (polymorphism). arxiv.org
Table 3: Polymorphic Forms and Transition Data for 4'-hydroxyacetophenone (HAP) (Note: This data is for the related compound HAP and serves to illustrate the output of such studies.)
| Property | Form I | Form II | Source |
| Crystal System | Monoclinic | Orthorhombic | acs.org |
| Space Group | P21/c | P212121 | acs.org |
| Molecules per Asymmetric Unit (Z') | 1 | 2 | acs.org |
| Stability at 298.15 K | Metastable | Stable | acs.org |
| Enthalpy of Transition (II→I) | +0.49 ± 0.13 kJ·mol⁻¹ | N/A | acs.org |
| Transition Temperature (II→I) | 351.2 ± 2.7 K | N/A | acs.org |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. tandfonline.com By calculating the harmonic vibrational frequencies and NMR chemical shifts, these methods can aid in the interpretation and assignment of experimental spectra.
For a given molecule, the computational process involves first optimizing its geometry and then performing frequency or NMR calculations at the same level of theory. The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method. nih.gov
While experimental spectral data for this compound is available in databases like PubChem, computational prediction of its IR and NMR spectra would serve two main purposes. nih.gov Firstly, it would allow for a detailed assignment of each vibrational mode and chemical shift to the corresponding atomic motions and chemical environments. Secondly, a strong correlation between the predicted and experimental spectra would validate the accuracy of the chosen computational model (functional and basis set), lending confidence to the prediction of other properties that are difficult to measure experimentally.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy structure along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.
Studies on the thermal decomposition of 4-hydroxyacetophenone provide a clear example of this application. researchgate.net DFT calculations were used to investigate two possible mechanisms for the deacetylation reaction that yields phenol (B47542) and ketene. The calculations supported a mechanism where the reaction proceeds from the enolic tautomer of the substrate through a concerted, non-synchronous, four-membered cyclic transition state. researchgate.net This pathway was found to be in good agreement with experimental activation parameters. A similar computational approach could be used to model various reactions involving this compound, such as its synthesis, oxidation, or degradation, providing valuable mechanistic insights.
Structure-Activity Relationship (SAR) Studies via Computational Approaches (focus on molecular features)
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing drug candidates. For this compound, a theoretical SAR analysis can be constructed by dissecting its molecular architecture into three key components: the 4-hydroxyacetophenone core, the C3-phenyl substituent, and the interplay between these elements. The biological activity of interest is inferred from its close structural analog, 4-hydroxyacetophenone, which has been identified as an activator of nonmuscle myosin-2C (NM2C), playing a role in reducing cancer cell metastasis. pnas.orgpnas.org
Molecular Features and Their Inferred Roles:
The 4-Hydroxyacetophenone Scaffold: This core structure is the foundational element for the compound's activity. The hydroxyl (-OH) and acetyl (-COCH₃) groups are critical pharmacophores.
Hydroxyl Group: The phenolic hydroxyl group at C4 is a potential hydrogen bond donor and acceptor. In a biological context, this group can form crucial interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or histidine, thereby anchoring the molecule to its target. Its acidity and potential for ionization at physiological pH can also influence its binding and pharmacokinetic properties.
Acetyl Group: The acetyl group at C1 features a carbonyl oxygen that is a strong hydrogen bond acceptor. This group's planar nature and electron-withdrawing properties can influence the electronic distribution of the entire phenyl ring system. The methyl group of the acetyl moiety can participate in hydrophobic interactions within the binding site.
Steric Bulk and Conformational Flexibility: The phenyl group adds significant steric bulk, which can either enhance binding by occupying a specific hydrophobic pocket in the target protein or hinder it through steric clashes. The rotational freedom around the C-C bond connecting the two phenyl rings allows the molecule to adopt various conformations, one of which may be optimal for binding.
Hydrophobic Interactions: The additional phenyl ring provides a large lipophilic surface, which can engage in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site of a target protein.
Electronic Effects: The phenyl group can exert electronic effects on the adjacent ring, subtly modifying the reactivity and interaction potential of the hydroxyl and acetyl groups.
Inferred SAR based on Analog Studies:
Studies on various hydroxyacetophenone derivatives have shown that modifications to the core structure can significantly alter biological activity. For instance, in a series of hydroxyacetophenone-tetrazole hybrids, the nature and length of alkyl spacers and substituents on the tetrazole ring were found to be critical for their antimicrobial activity. acgpubs.org This highlights the sensitivity of the hydroxyacetophenone scaffold to structural modifications.
For this compound, computational docking simulations on a putative target like NM2C would be necessary to elucidate the precise binding mode. Such studies would likely reveal the following:
Essential H-Bonding: The 4-hydroxyl and acetyl carbonyl oxygen are likely to be involved in key hydrogen bonding interactions with the receptor.
Hydrophobic Pocket Occupancy: The 3-phenyl group would be expected to occupy a hydrophobic pocket, with its orientation being critical for optimal fitting and activity.
Conformational Preference: The dihedral angle between the two phenyl rings would be a key determinant of binding affinity.
The table below summarizes the key molecular features and their probable contribution to the biological activity of this compound, based on theoretical considerations and data from related compounds.
| Molecular Feature | Probable Role in Biological Activity | Supporting Rationale |
| 4-Hydroxyl Group | Hydrogen bond donor/acceptor; Anchoring to target protein. | Common role of phenolic hydroxyls in ligand-receptor interactions. |
| 1-Acetyl Group | Hydrogen bond acceptor (carbonyl O); Hydrophobic interaction (methyl). | Established role of acetyl groups in providing key binding interactions. |
| 3-Phenyl Group | Hydrophobic interactions; π-π stacking; Increased lipophilicity. | The addition of an aromatic ring enhances interactions with non-polar protein regions. |
| Biphenyl Core | Defines overall shape and conformational flexibility. | The dihedral angle between rings is a critical parameter in the SAR of biphenyl compounds. |
Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are necessary to validate these inferences and to fully map the SAR of this compound. Such studies would involve synthesizing and testing a series of analogs with modifications at each key position to build a predictive computational model.
Role of 3 Phenyl 4 Hydroxyacetophenone As a Synthetic Precursor and Building Block
Applications in the Synthesis of Heterocyclic Compounds
The presence of an acetyl group ortho to a free position and a phenolic hydroxyl group makes 3-Phenyl-4-hydroxyacetophenone a prime candidate for the synthesis of various heterocyclic systems, particularly oxygen-containing heterocycles like flavonoids. Although specific literature examples detailing these transformations for this compound are scarce, its reactivity can be inferred from the well-established chemistry of other hydroxyacetophenones. rjpbcs.comresearchgate.netresearchgate.net
The key reaction is the Claisen-Schmidt condensation, where the ketone's α-protons react with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) intermediate. nih.gov In this case, reacting this compound with a substituted benzaldehyde (B42025) would yield a phenyl-substituted chalcone. This intermediate is the direct precursor to flavones, which can be synthesized via oxidative cyclization, a common method being the Algar-Flynn-Oyamada reaction using hydrogen peroxide in an alkaline medium. nih.gov The resulting flavone (B191248) would bear a phenyl group on its core structure, significantly altering its steric and electronic properties compared to unsubstituted flavones.
Table 1: Potential Heterocyclic Synthesis Pathways from this compound
| Reaction Name | Reactant(s) | Intermediate | Product Class |
| Claisen-Schmidt Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Base (e.g., NaOH) | Phenylated Chalcone | Chalcones |
| Algar-Flynn-Oyamada Reaction | Phenylated Chalcone, H₂O₂, Base (e.g., KOH) | N/A | Phenylated Flavones |
| Iodine-Catalyzed Cyclization | Phenylated Chalcone, Iodine, DMSO | N/A | Phenylated Flavones |
Utility in the Construction of Complex Organic Architectures
A building block's utility is defined by its ability to serve as a reliable and versatile starting point for creating larger, more intricate molecular structures. This compound possesses several features that make it suitable for this role. The rigid biphenyl (B1667301) core is a common structural motif in liquid crystals, advanced polymers, and as a ligand framework in catalysis. The ketone and phenol (B47542) groups serve as reactive handles, allowing for its incorporation into larger systems through various chemical transformations.
For instance, the ketone can be converted into an alkene via a Wittig reaction or reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The phenolic hydroxyl group is amenable to O-alkylation and O-acylation, enabling the attachment of this biphenyl moiety to other molecules or polymer backbones. While specific examples of its use in total synthesis are not prominent, its structural elements are found in molecules of significant interest, suggesting its potential as a valuable, though currently underutilized, precursor.
Derivatization for Pharmacophore Identification and Chemical Probe Development
In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The process of identifying a pharmacophore often involves the systematic synthesis and testing of derivatives of a lead compound. This compound is an excellent scaffold for such derivatization.
The biphenyl motif itself is a recognized pharmacophore in numerous clinically important drugs. The two reactive sites on this compound allow for the creation of a focused library of analogues to probe structure-activity relationships (SAR).
Possible Derivatization Strategies:
Modification of the Ketone:
Reduction to a secondary alcohol to introduce a hydrogen-bond donor/acceptor.
Reductive amination to introduce basic nitrogen atoms.
Conversion to oximes or hydrazones to explore different geometries and hydrogen-bonding patterns.
Modification of the Phenol:
Etherification with various alkyl or aryl groups to modulate lipophilicity and steric bulk.
Esterification to produce potential prodrugs or alter solubility.
These derivatives can be used as chemical probes to study biological systems or to identify new drug leads by systematically mapping the chemical space around the core scaffold.
Role in Functional Materials Synthesis (e.g., luminescent materials, polymer additives)
The synthesis of functional materials often relies on monomers that possess specific properties, such as high thermal stability, UV absorption, or luminescence. Biphenyl and acetophenone (B1666503) derivatives are known to be used in the development of such materials.
Luminescent Materials: The extended π-conjugation of the biphenyl system suggests that derivatives of this compound could exhibit interesting photophysical properties. While not an aggregation-induced emission (AIE) fluorophore itself, its incorporation into polymer chains or larger conjugated systems could lead to new materials with tailored luminescent characteristics. nih.gov
Polymer Additives: Phenolic compounds are widely used as antioxidants and UV stabilizers in polymers. The phenolic hydroxyl group in this compound can act as a radical scavenger, protecting the polymer from photo-oxidative degradation. ncat.edu Its relatively high molecular weight compared to simpler phenols could lead to lower volatility and better retention within the polymer matrix. By chemically bonding it to a polymer backbone via its ketone or phenol group, it could serve as a permanent, non-leaching additive.
Development of Chemical Libraries and Analogue Collections
The creation of chemical libraries containing structurally related compounds is a cornerstone of modern high-throughput screening for drug discovery and materials science. This compound is a suitable starting scaffold for combinatorial chemistry due to its two distinct and chemoselectively addressable functional groups.
A library of analogues can be readily generated by reacting this compound with a diverse set of reactants in a parallel or array format. For example, a collection of aldehydes could be used in Claisen-Schmidt reactions to produce a library of phenylated chalcones, or a collection of alkyl halides could be used to generate a library of ether derivatives. The availability of this compound as a "rare chemical for early discovery" explicitly supports its use for generating such novel analogue collections for screening campaigns. sigmaaldrich.com
Molecular Interactions of 3 Phenyl 4 Hydroxyacetophenone Mechanistic Focus, Non Clinical
Ligand-Protein Binding Studies (e.g., enzyme-substrate interactions)
Specific, detailed studies on the ligand-protein binding interactions of 3-Phenyl-4-hydroxyacetophenone, such as direct enzyme-substrate analyses, are not extensively documented in the reviewed scientific literature. The compound has been identified as a constituent in plants, including Senecio graveolens and Senecio nutans, and as a volatile compound in wine fermented from dried goji berries. researchgate.netresearchgate.netnih.govmdpi.com Its natural occurrence implies it is a product of various enzymatic pathways within these organisms. However, research isolating and characterizing the specific enzymes for which this compound acts as a substrate or a modulator, and the kinetics of such interactions, are not available.
Receptor Binding and Affinity Predictions (computational docking)
There is a notable absence of specific computational docking and receptor affinity prediction studies for this compound in the available research. Although it is classified as a polyphenolic compound, a class of molecules frequently investigated for their potential to bind to various biological receptors, dedicated in silico studies to predict the binding modes and affinities of this compound with specific protein targets have not been published. thieme-connect.comresearchgate.net Such computational analyses are crucial for hypothesizing molecular targets and understanding potential mechanisms of action, but this information is currently lacking for this particular compound.
Biochemical Pathway Elucidation (e.g., catabolic pathways, enzyme kinetics)
The biochemical pathways involving this compound, including its synthesis (anabolism) or degradation (catabolism), have not been fully elucidated. Research has identified it as a volatile component in goji berry wine, suggesting it may be a metabolic byproduct of yeast during fermentation or a result of precursor transformations during the fruit drying process. nih.govmdpi.com However, the specific sequence of enzymatic reactions and the corresponding kinetic data that lead to its formation or degradation remain undefined in the scientific literature.
Interaction with Cellular Components at the Molecular Level
This compound has been identified as one of several compounds isolated from extracts of Senecio graveolens. thieme-connect.comresearchgate.net These extracts were investigated for their ability to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and inhibit hypoxia-inducible factor 1-alpha (HIF-1α). researchgate.netthieme-connect.com While the study points to the biological activity of the plant extract and some of its other isolated compounds, the specific contribution and direct molecular interactions of this compound with these or other cellular components were not explicitly detailed. researchgate.net Therefore, a clear picture of its interaction at the molecular level with cellular structures or signaling molecules is yet to be established.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₂ | nih.gov |
| Molecular Weight | 212.24 g/mol | nih.gov |
| IUPAC Name | 1-(4-hydroxy-3-phenylphenyl)ethanone | nih.gov |
| XLogP3 | 3.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Table 2: Documented Natural Sources of this compound
| Source Organism/Product | Context | Source |
|---|---|---|
| Senecio graveolens | Isolated from plant extract | thieme-connect.comresearchgate.net |
| Senecio nutans | Identified as a constituent | researchgate.net |
Future Directions and Emerging Research Avenues for 3 Phenyl 4 Hydroxyacetophenone
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of biphenyl (B1667301) derivatives has been a subject of intense research for over a century, with a continuous drive towards more efficient and environmentally benign methods. rsc.orgbohrium.com For 3-Phenyl-4-hydroxyacetophenone, future research in its synthesis is likely to focus on moving away from classical methods that may involve harsh conditions or produce significant waste.
Emerging sustainable synthetic strategies for analogous compounds that could be applied to this compound include:
Catalytic Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable for the construction of biaryl systems. rsc.org Future research could focus on developing novel phosphine (B1218219) ligands or nanoparticle catalysts to improve the efficiency and substrate scope of these reactions for the synthesis of this compound and its derivatives. The use of more sustainable and less expensive metals as catalysts is also a growing area of interest. rsc.org
C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. Research into regioselective C-H arylation of phenols or acetophenones could provide a more direct and sustainable route to this compound.
Flow Chemistry: The use of continuous flow reactors for organic synthesis offers several advantages, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Biocatalysis: The use of enzymes to catalyze key synthetic steps is a cornerstone of green chemistry. Future research may explore the use of engineered enzymes for the selective synthesis of functionalized biphenyls like this compound.
A comparative overview of potential synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance. rsc.org | Cost of palladium, removal of residual metal. | Development of more active and stable catalysts, use of alternative metals. rsc.org |
| Direct C-H Arylation | High atom economy, fewer synthetic steps. | Regioselectivity control, harsh reaction conditions. | Design of new directing groups and catalysts for milder conditions. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs, potential for clogging. | Optimization of reactor design and reaction conditions for continuous production. |
| Biocatalysis | High selectivity, environmentally benign. | Limited substrate scope, enzyme stability. | Enzyme engineering and discovery of novel biocatalysts. |
Table 1: Comparison of Potential Novel Synthetic Methodologies for this compound.
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The reactivity of this compound is dictated by its three key functional groups: the phenolic hydroxyl, the acetyl group, and the biphenyl system. While the individual reactivity of these groups is well-understood, their interplay within the same molecule opens up avenues for discovering novel chemical transformations.
Future research in this area could explore:
Selective Functionalization: Developing methods for the selective functionalization of the different positions on the biphenyl rings would be crucial for creating a diverse library of derivatives. This could involve leveraging the directing effects of the existing hydroxyl and acetyl groups.
Novel Cyclization Reactions: The ortho-phenylphenol moiety could serve as a precursor for the synthesis of various heterocyclic compounds, such as dibenzofurans, through intramolecular cyclization reactions.
Photochemical Reactions: The ketone and biphenyl moieties suggest that this compound and its derivatives could exhibit interesting photochemical reactivity, potentially leading to the discovery of new photo-triggered reactions and applications.
Mechanistic Studies: A deeper understanding of the reaction mechanisms for the synthesis and transformation of this compound will be essential for optimizing reaction conditions and designing new synthetic routes. This could involve a combination of experimental techniques and computational modeling. For instance, understanding the hydrodeoxygenation of hydroxyacetophenone derivatives can open up pathways for producing valuable substituted ethylphenols. rsc.orgresearchgate.net
Advanced Computational Design of this compound Derivatives with Targeted Chemical Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of molecules with desired properties. nih.gov For this compound, in silico methods can be employed to design derivatives with specific chemical characteristics.
Key areas for future computational research include:
Conformational Analysis: The rotational barrier between the two phenyl rings in biphenyl systems is a critical determinant of their three-dimensional structure and, consequently, their biological activity and material properties. nih.gov Computational studies can predict the preferred conformations of this compound and its derivatives.
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and electronic properties can be calculated using computational methods. This information is crucial for designing derivatives with improved drug-like properties or specific material characteristics.
Molecular Docking and Virtual Screening: If a biological target for this compound or its analogs is identified, molecular docking can be used to predict the binding mode and affinity of new derivatives. This can guide the synthesis of more potent compounds. For example, in silico studies have been used to investigate the inhibitory activity of similar compounds against enzymes like cytochrome P450.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. nih.gov
Table 2 outlines potential computational approaches and their applications.
| Computational Method | Application for this compound Derivatives | Expected Outcome |
| Molecular Mechanics (MM) | Conformational analysis of flexible side chains. | Identification of low-energy conformers. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational flexibility in different environments. | Understanding the conformational landscape and its influence on properties. nih.gov |
| Quantum Mechanics (QM) | Calculation of electronic properties, reaction energies, and spectroscopic data. | Accurate prediction of reactivity and spectral signatures. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate chemical structure with biological activity or properties. | Predictive models for designing new derivatives with enhanced activity. |
| Molecular Docking | Predicting the binding mode and affinity to a biological target. | Identification of key interactions and prioritization of compounds for synthesis. |
Table 2: Advanced Computational Methods for the Design of this compound Derivatives.
Integration with High-Throughput Screening for Chemical Probe Discovery and Mechanistic Studies
High-throughput screening (HTS) is a powerful technology for rapidly testing large libraries of compounds for a specific biological activity or chemical property. nih.govresearchgate.net The integration of HTS with the synthesis of this compound derivatives could accelerate the discovery of new chemical probes and the elucidation of their mechanisms of action.
Future research directions in this area include:
Library Synthesis: The development of efficient and versatile synthetic routes for this compound derivatives will be crucial for generating a diverse chemical library for HTS.
Assay Development: The design of robust and sensitive assays is essential for successful HTS campaigns. These assays could be target-based (e.g., measuring the inhibition of a specific enzyme) or phenotypic (e.g., measuring a change in cell morphology or viability).
Kinase Inhibitor Screening: The biphenyl scaffold is present in many known kinase inhibitors. nih.gov An HTS campaign of this compound derivatives against a panel of kinases could identify new and selective kinase inhibitors.
Chemical Probe Development: A "hit" compound identified from an HTS screen can be further optimized into a chemical probe. mdpi.comresearchgate.net These probes are valuable tools for studying biological processes and identifying new drug targets.
Potential for Applications in Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive scaffold for applications in both chemical biology and materials science.
Chemical Biology:
Photo-affinity Labeling: The ketone group in this compound can be potentially converted into a photo-reactive group, such as a diazirine or benzophenone. This would allow for the creation of photo-affinity probes that can be used to identify the protein targets of bioactive derivatives. mdpi.com
Fluorescent Probes: The biphenyl core can be chemically modified to create fluorescent probes for imaging biological processes.
Fragment-Based Drug Discovery: this compound could serve as a starting point for fragment-based drug discovery, where small molecular fragments are screened and then grown or linked together to create more potent and selective drug candidates.
Materials Science:
Polymer Synthesis: The phenolic hydroxyl group and the biphenyl moiety make this compound a potential monomer for the synthesis of novel polymers. nih.gov These polymers could have interesting properties, such as high thermal stability or liquid crystalline behavior.
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are known to be used in the development of OLEDs. rsc.org Further research could explore the potential of this compound derivatives as components of OLED materials.
Nanomaterials: Functionalized biphenyl derivatives can be used to modify the surface of nanoparticles, creating new composite materials with tailored properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
